Methyl-thiazol-5-ylmethyl-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
N-methyl-1-(1,3-thiazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-6-2-5-3-7-4-8-5/h3-4,6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDWIWZWZZLCGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669221 | |
| Record name | N-Methyl-1-(1,3-thiazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933751-05-4 | |
| Record name | N-Methyl-1-(1,3-thiazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl(1,3-thiazol-5-ylmethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl Thiazol 5 Ylmethyl Amine and Analogues
Established Synthetic Pathways for the Thiazole (B1198619) Ring System
The thiazole ring is a fundamental heterocyclic structure present in numerous natural products and pharmacologically active compounds. chemicalbook.comresearchgate.net Several classical and modern methods have been established for its synthesis.
The most prominent and widely used method is the Hantzsch thiazole synthesis , first reported in 1887. chemicalbook.comchemhelpasap.comcutm.ac.in This reaction typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comcutm.ac.in The process is known for being high-yielding and relatively simple to perform. chemhelpasap.com The mechanism initiates with an S_N2 reaction, followed by an intramolecular attack of the nitrogen on the ketone carbonyl, leading to the formation of the thiazole ring. chemhelpasap.com Variations of this synthesis can utilize different starting materials, such as α-haloaldehydes or ammonium (B1175870) dithiocarbonate in place of thioamides. chemicalbook.com A solvent-free and catalyst-free Hantzsch condensation of 2-bromoacetophenones with thiourea (B124793) has been shown to produce 2-aminothiazoles in good yields within seconds. organic-chemistry.org Microwave-assisted Hantzsch synthesis has also been employed to improve reaction times and yields. nih.gov
Other notable methods for constructing the thiazole ring include:
Gabriel Synthesis: This method prepares parent and 2,5-disubstituted thiazoles from the reaction of α-acylamino ketones or amino acetals with phosphorus pentasulfide. chemicalbook.com
Cook-Heilbron Synthesis: This pathway involves the reaction of α-aminonitriles with carbon disulphide to yield substituted thiazoles. cutm.ac.in
Rearrangement of α-thiocyanoketones: Substituted thiazoles can be formed through the cyclization of α-thiocyano ketones in the presence of a strong acid like concentrated sulfuric acid. cutm.ac.in
From Vinyl Bromides: Intramolecular nucleophilic substitution of certain vinyl bromides can also lead to the formation of substituted thiazoles. cutm.ac.in
Cascade Annulation of Enaminones: A more recent method involves the Dess–Martin periodinane (DMP) mediated reaction of tertiary enaminones with potassium thiocyanate (B1210189) to produce thiazole-5-carbaldehydes. acs.orgresearchgate.netnih.gov This process involves a cascade of reactions including hydroxyl thiocyanation, intramolecular hydroamination, and thiazole annulation. acs.org
These established pathways provide a versatile toolkit for chemists to construct a wide array of thiazole-containing molecules.
Targeted Synthesis of Methyl-thiazol-5-ylmethyl-amine and its Functionalized Derivatives
The direct synthesis of this compound and its derivatives often involves multi-step sequences that first construct a functionalized thiazole core, which is then elaborated to the final amine.
Condensation Reactions in Thiazole Ring Formation
Condensation reactions are central to the formation of the thiazole ring in many synthetic routes. The Hantzsch synthesis is a prime example of a condensation reaction, where an α-halocarbonyl compound reacts with a thioamide or thiourea. organic-chemistry.orgekb.eg This reaction is a cornerstone for creating a variety of substituted thiazoles. For instance, the reaction of 2-bromoacetophenone (B140003) with thiourea in methanol (B129727) yields 2-amino-4-phenylthiazole. chemhelpasap.com The versatility of this reaction allows for the introduction of various substituents onto the thiazole ring by choosing appropriately substituted starting materials.
Another key condensation reaction in the synthesis of precursors to the target compound is the Claisen-Schmidt condensation. This reaction is used to form chalcones, which can be important intermediates. For example, 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone (B1602948) can be reacted with various aromatic aldehydes to produce thiazole-based chalcones. nih.gov These chalcones can then be further modified.
The synthesis of thiamine (B1217682) (Vitamin B1), which contains a substituted thiazole moiety, provides a well-documented example of thiazole ring formation through condensation. nih.gov The classical synthesis by Williams and Cline involved the quaternization of 5-(2-hydroxyethyl)-4-methylthiazole with 4-amino-5-ethoxymethyl-2-methylpyrimidine. nih.govresearchgate.net The thiazole portion itself is typically synthesized through complex condensation pathways. asm.org
Multi-Step Synthesis Approaches for Complex this compound Analogues
Synthesizing complex analogues of this compound often requires multi-step reaction sequences. These sequences allow for the precise installation of various functional groups and the construction of intricate molecular architectures.
A common strategy involves the initial synthesis of a core thiazole structure, which is then subjected to further chemical transformations. For example, a 2,4-disubstituted thiazole can be prepared via the Hantzsch synthesis. nih.gov This initial thiazole can then undergo a series of reactions, such as acylation, cyclization, or substitution, to build up the desired complexity.
One illustrative multi-step synthesis involves the preparation of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. nih.gov This synthesis starts with the reaction of 2-bromo-1-phenylethanones with thiazol-2-amine to form 6-phenylimidazo[2,1-b]thiazoles. These are then reacted with chloroacetylchloride to produce 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones. Finally, a Hantzsch reaction of these ethanone (B97240) derivatives with substituted thioureas yields the complex target molecules. nih.gov
Another approach could involve the synthesis of a key intermediate like thiazole-5-carbaldehyde. ontosight.ai This aldehyde can then be subjected to reductive amination with methylamine (B109427) to furnish this compound. The synthesis of thiazole-5-carbaldehyde itself can be achieved through various methods, including the oxidation of the corresponding alcohol, 4-methyl-5-hydroxymethyl thiazole, using oxidizing agents like pyridinium (B92312) chlorochromate or a Jones reagent. google.com
The following table outlines a general multi-step approach for a hypothetical analogue:
| Step | Reaction | Starting Materials | Product | Purpose |
|---|---|---|---|---|
| 1 | Hantzsch Thiazole Synthesis | α-Haloketone, Thioamide | Substituted Thiazole | Formation of the core thiazole ring. chemhelpasap.comcutm.ac.in |
| 2 | Functional Group Interconversion | Substituted Thiazole | Functionalized Thiazole Intermediate (e.g., aldehyde, halide) | Introduction of a handle for further modification. |
| 3 | Coupling or Condensation | Functionalized Thiazole, Amine/Other Nucleophile | Complex Thiazole Analogue | Attachment of the final side chains or ring systems. |
Molecular Hybridization Strategies in Scaffold Design
Molecular hybridization is a powerful strategy in medicinal chemistry that involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced or synergistic biological activities. ekb.egacs.org The thiazole scaffold is a popular component in such hybrid molecules due to its diverse pharmacological properties. researchgate.net
This strategy aims to improve drug efficacy, overcome drug resistance, and reduce toxicity. acs.org By linking a thiazole moiety to another heterocyclic system, such as a pyrazoline, pyrazole, or coumarin, novel compounds with a broad spectrum of biological activities can be generated. ekb.egacs.org
For example, thiazolyl-pyrazoline hybrids have been synthesized and shown to possess a range of medicinal properties. ekb.egacs.org The synthesis of these hybrids often involves the reaction of a thiazole-containing chalcone (B49325) with a hydrazine (B178648) derivative to form the pyrazoline ring. Similarly, thiazole-chalcone hybrids themselves have been investigated for their biological potential. nih.gov
The design of these hybrid molecules is often guided by the known biological activities of the individual components. The goal is to create a new molecule where the two parts work in concert to achieve a desired therapeutic effect.
Derivatization Methods for Structural Diversity
To explore the structure-activity relationships of this compound analogues, a variety of derivatization methods can be employed to create a library of structurally diverse compounds. These methods typically involve modifying the core thiazole structure or the amine functionality.
Common derivatization strategies include:
N-Acylation: The amine group of this compound can be acylated with various acid chlorides or anhydrides to introduce a range of substituents. nih.gov
N-Alkylation/Arylation: The amine can also be further alkylated or arylated to introduce different groups.
Modification of the Thiazole Ring: Substituents on the thiazole ring can be introduced or modified. For example, if the synthesis starts with a 2-aminothiazole (B372263) derivative, this amino group can be a site for further reactions. nih.gov Halogenation of the thiazole ring can introduce a handle for cross-coupling reactions, allowing for the attachment of various aryl or alkyl groups.
Condensation Reactions: As mentioned previously, the aldehyde precursor to the target amine can be condensed with a variety of amines or other nucleophiles to generate a diverse set of imines or other derivatives. nih.gov
These derivatization methods are crucial for optimizing the properties of a lead compound and for developing a comprehensive understanding of its biological activity.
Advanced Synthetic Techniques and Optimization for this compound Production
To improve the efficiency and sustainability of the synthesis of this compound and its analogues, advanced synthetic techniques and optimization strategies are being explored.
One key area of advancement is the use of microwave-assisted synthesis . nih.gov Microwave heating can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reactions compared to conventional heating methods. nih.gov The Hantzsch thiazole synthesis, for example, has been successfully adapted to microwave conditions. nih.gov
Catalyst-free and solvent-free conditions are also being investigated to develop more environmentally friendly synthetic routes. organic-chemistry.org For instance, a solvent-free Hantzsch condensation has been reported to proceed rapidly and with high efficiency. organic-chemistry.org
Flow chemistry represents another advanced technique that can offer significant advantages for the production of fine chemicals. By performing reactions in a continuous flow reactor, it is possible to achieve better control over reaction parameters, improve safety, and facilitate scale-up.
Optimization of reaction conditions is also crucial. This can involve screening different solvents, bases, catalysts, and temperature profiles to maximize the yield and purity of the desired product. Design of Experiments (DoE) can be a powerful tool for systematically optimizing multiple reaction variables simultaneously.
These advanced techniques and optimization strategies are essential for developing robust, scalable, and cost-effective processes for the production of this compound and its derivatives for further research and potential applications.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and increased product purity compared to conventional heating methods. nih.gov This approach is particularly effective for the synthesis of heterocyclic compounds like thiazole derivatives due to the ability of polar reactants and solvents to efficiently absorb microwave energy. nih.govjocpr.com
The synthesis of thiazole analogues can be significantly expedited using microwave irradiation. For instance, in a one-pot, three-component reaction to form highly substituted 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, microwave heating drastically reduced the reaction time compared to traditional methods. clockss.org While conventional heating in refluxing acetic acid for 48 hours produced a yield of approximately 30%, subjecting the reaction mixture to microwave irradiation at 350W and 80°C for just 30 minutes resulted in a significantly improved yield of 89%. clockss.org
Similarly, the synthesis of other thiazole derivatives benefits from microwave technology. The preparation of novel hydrazinyl thiazole derivatives has been achieved in remarkably short times (30–175 seconds) under solvent- and catalyst-free microwave conditions. nih.gov Optimization of reaction parameters is crucial; studies have shown that for certain thiazole syntheses, using ethanol (B145695) as a solvent with a catalytic amount of acetic acid under microwave irradiation (210W, 70°C) can lead to high yields of 88–93% in just 5–8 minutes. nih.gov
The table below summarizes representative examples of microwave-assisted synthesis for thiazole analogues, highlighting the reaction conditions and outcomes.
| Reactants | Conditions | Time | Yield | Reference |
| Thiazol-2-amine, Benzaldehyde, Ethyl acetoacetate | Acetic acid, 350W, 80°C | 30 min | 89% | clockss.org |
| 2-Aminobenzo[d]thiazole, Aldehyde, Ethyl acetoacetate | Acetic acid, 350W | Not specified | 85–93% | clockss.org |
| Thiocarbohydrazide, Aldehydes, α-bromoketones | Ethanol, Acetic acid (catalyst), 210W, 70°C | 5–8 min | 88–93% | nih.gov |
| 1,2,3-Triazoles, Primary aromatic amine, Thioglycolic acid | Microwave irradiation (conditions not specified) | 5–10 min | ~+10-20% vs TH | nih.gov |
This table presents data from various studies on thiazole analogues to illustrate the effectiveness of microwave-assisted synthesis.
Catalyst-Mediated Reactions, including Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Catalyst-mediated reactions are fundamental to modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. For the synthesis of analogues of this compound, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a particularly relevant and powerful tool. nih.gov This reaction, a cornerstone of "click chemistry," facilitates the covalent linking of a terminal alkyne and an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. researchgate.netnih.gov
The CuAAC reaction is known for its reliability, high yields, and mild reaction conditions. nih.gov The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner. researchgate.net This catalytic cycle allows for the creation of complex molecular architectures that might be difficult to access through other means.
To generate an analogue of this compound using this method, a precursor containing a thiazole ring would be functionalized with either an azide or a terminal alkyne group. This thiazole-containing building block can then be "clicked" with a corresponding reaction partner. For example, a thiazole derivative bearing an alkyne group could be reacted with an azide-containing molecule in the presence of a copper(I) catalyst, such as copper(I) iodide or copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, to form a stable thiazole-triazole conjugate. researchgate.net The versatility of this reaction allows for the incorporation of a wide variety of substituents on the other side of the newly formed triazole ring.
Yield and Purity Optimization in Synthetic Procedures
Optimizing the yield and purity of a target compound is a critical aspect of chemical synthesis. This is achieved through the systematic variation of reaction parameters such as temperature, solvent, catalyst, and reaction time.
In the synthesis of thiazole derivatives, a shift from conventional heating to microwave irradiation has been shown to be a highly effective optimization strategy. As detailed in the synthesis of 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, optimizing the microwave conditions by adjusting the power and temperature led to a dramatic increase in yield from 30% to 89%. clockss.org Attempting the same reaction under solvent-free conditions, however, proved unsuccessful, highlighting that the interplay between heating method and reaction medium is crucial. clockss.org
The choice of catalyst and solvent system is also paramount. In various syntheses of thiazole derivatives, screening different solvents (e.g., methanol, ethanol, DMSO) and catalysts (e.g., acetic acid, sulfuric acid) identified the optimal combination for achieving high yields (88–93%) and purity in minimal time. nih.gov For copper-catalyzed reactions, the choice of the copper salt and any associated ligands can significantly influence the reaction outcome. organic-chemistry.org
Purification procedures are the final step in ensuring high purity. For many thiazole syntheses, the products can be isolated through simple precipitation and recrystallization. clockss.org For example, after microwave-assisted synthesis, the reaction mixture can be cooled and poured into ice water, causing the product to precipitate. This crude solid is then collected and recrystallized from a suitable solvent like ethyl acetate (B1210297) to afford the pure compound. clockss.org In other cases, products are purified by washing with appropriate solvents like hexane (B92381) and water to remove unreacted starting materials and by-products, resulting in good yields of pure compounds. youtube.com
The table below provides examples of how different synthetic parameters have been optimized to improve yields.
| Target Compound Type | Optimization Strategy | Initial Yield | Optimized Yield | Reference |
| Thiazolo[3,2-a]pyrimidine derivative | Switch from conventional to microwave heating | ~30% | 89% | clockss.org |
| Hydrazinyl thiazole derivatives | Use of microwave irradiation with optimized solvent | Not specified | 88–93% | nih.gov |
| 5-Aryl-2-arylsulfonyl-1,3-thiazoles | Direct C-H arylation with copper catalyst | Not specified | Good yields | organic-chemistry.org |
This table illustrates the impact of optimizing reaction conditions on the yield of various thiazole derivatives.
Advanced Spectroscopic Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton NMR (¹H NMR) is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For derivatives of Methyl-thiazol-5-ylmethyl-amine, ¹H NMR spectra reveal characteristic signals for the protons on the thiazole (B1198619) ring, the methyl group, and the methylamine (B109427) moiety.
Research on various thiazole derivatives shows distinct chemical shift regions for different protons. For instance, the proton on the thiazole ring typically appears as a singlet in the aromatic region of the spectrum. nih.gov The methylene (-CH2-) protons of the methylamine group and the methyl (-CH3) protons attached to the nitrogen and the thiazole ring appear as singlets in the aliphatic region. mdpi.commdpi.com The specific chemical shifts can be influenced by the solvent and the presence of other substituents on the thiazole ring. nih.govniscpr.res.in
Table 1: Typical ¹H NMR Chemical Shifts for Protons in Methyl-thiazole-ylmethyl-amine Derivatives This table is interactive. Click on the headers to sort the data.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Thiazole-H | 7.30 - 8.76 | Singlet (s) | Position is sensitive to substituents on the ring. nih.govmdpi.com |
| Methylene (-CH2-N) | ~4.44 | Singlet (s) | Appears in the aliphatic region. nih.gov |
| Amine (-NH) | 8.29 - 11.89 | Singlet (s), Broad | Chemical shift can be variable and may exchange with D2O. mdpi.commdpi.com |
| Thiazole-CH3 | 2.00 - 2.51 | Singlet (s) | Represents the methyl group attached to the thiazole ring. mdpi.com |
Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.
Carbon-13 NMR (¹³C NMR) provides essential information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the carbon framework.
Table 2: Characteristic ¹³C NMR Chemical Shifts for the Carbon Framework of Thiazole Derivatives This table is interactive. Click on the headers to sort the data.
| Carbon Atom | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Thiazole C2 | 155.0 - 169.3 | Often the most downfield carbon of the ring. asianpubs.org |
| Thiazole C4 | 148.0 - 151.4 | Position influenced by adjacent substituents. asianpubs.orgresearchgate.net |
| Thiazole C5 | 100.8 - 115.6 | Typically the most upfield carbon of the ring. asianpubs.orgmdpi.com |
| Methylene (-CH2-) | ~33.4 | Appears in the aliphatic region. mdpi.com |
| Thiazole-CH3 | 8.9 - 20.4 | Characteristic shift for a methyl group on an aromatic ring. asianpubs.orgresearchgate.net |
Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. In the analysis of this compound derivatives, MS confirms the molecular formula by identifying the molecular ion peak (M+). nih.govmdpi.com
The fragmentation of these compounds under electron impact (EI) ionization often involves characteristic pathways. For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a dominant fragmentation route. libretexts.orgmiamioh.edu The thiazole ring itself can also undergo rupture. arkat-usa.org The analysis of the resulting fragment ions helps to piece together the structure of the parent molecule. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a this compound derivative would display characteristic absorption bands corresponding to the vibrations of its specific bonds. nih.gov
Key absorptions include N-H stretching vibrations for the amine group, C-H stretching for the aromatic thiazole ring and aliphatic methyl/methylene groups, and C=N and C=C stretching vibrations characteristic of the thiazole ring. mdpi.comcdnsciencepub.com The region between 1400 and 1650 cm⁻¹ is often complex but contains valuable information about the thiazole ring's skeletal vibrations. cdnsciencepub.comresearchgate.net The absence or presence of certain bands, such as a C=O stretch, can confirm the outcome of a chemical reaction. mdpi.com
Table 3: Principal IR Absorption Frequencies for Methyl-thiazole-ylmethyl-amine Derivatives This table is interactive. Click on the headers to sort the data.
| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Stretch | 3238 - 3417 |
| C-H (Thiazole Ring) | Stretch | ~3100 |
| C-H (Aliphatic) | Stretch | 2900 - 3000 |
| C=N (Thiazole Ring) | Stretch | 1597 - 1634 |
Source: Data compiled from studies on various thiazole derivatives. mdpi.comcdnsciencepub.com
Elemental Analysis for Compound Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound like this compound. nih.govresearchgate.net
The experimentally determined percentages of each element are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and high purity. mdpi.comnih.gov This technique is routinely used alongside spectroscopic methods to provide a complete characterization of the target molecule. researchgate.net
Other Advanced Analytical Methods in Thiazole Research
Beyond the core techniques, other advanced methods are employed in the comprehensive study of thiazole derivatives. X-ray crystallography, for example, can determine the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive structural proof and information on molecular conformation and intermolecular interactions.
Additionally, computational studies, such as Density Functional Theory (DFT), are increasingly used to complement experimental data. niscpr.res.in These theoretical calculations can predict spectroscopic properties (NMR, IR) and help in the assignment of experimental signals, offering a deeper understanding of the molecule's electronic structure and properties. researchgate.net
Computational Chemistry and in Silico Investigations of Methyl Thiazol 5 Ylmethyl Amine
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein or enzyme. nih.gov This method helps in understanding the binding mode and affinity of the ligand, providing insights into its potential biological activity. For Methyl-thiazol-5-ylmethyl-amine, docking studies can elucidate how it interacts with various biological targets.
While specific docking studies for this compound are not extensively detailed in the public domain, research on analogous thiazole (B1198619) derivatives provides a framework for its potential interactions. Thiazole rings are known to participate in various noncovalent interactions, which are crucial for stabilizing the ligand-receptor complex. nih.gov The sulfur atom can form σ-hole bonds, a type of noncovalent interaction that has gained attention in rational drug design. nih.gov Furthermore, the aromatic nature of the thiazole ring allows for arene-H bonds, and the nitrogen atoms can act as hydrogen bond acceptors. nih.gov
Key Research Findings:
Binding Interactions: Molecular docking studies on similar thiazole-containing compounds reveal common binding patterns. These include hydrogen bonds involving the amine group and interactions with key amino acid residues like asparagine and threonine. nih.gov
Hydrophobic and Hydrophilic Interactions: The methyl groups on the thiazole ring can engage in hydrophobic interactions, while the amine and thiazole nitrogens contribute to hydrophilic interactions, guiding the molecule's orientation within a binding pocket. nih.gov
Target Identification: Docking is employed to screen potential protein targets for thiazole compounds, including enzymes like cyclin-dependent kinases (CDKs) and receptors such as the 5-HT2B receptor, which are implicated in various diseases. dntb.gov.ua
Table 1: Potential Ligand-Target Interactions for Thiazole Derivatives
| Interaction Type | Participating Group on Ligand | Potential Interacting Amino Acid Residue |
|---|---|---|
| Hydrogen Bond | Amine Group (Donor/Acceptor) | Aspartate, Glutamate, Serine, Threonine |
| σ-hole Bonding | Thiazole Sulfur | Asparagine, Alanine |
| Arene-H Bond | Thiazole Ring | Leucine, Alanine |
| Hydrophobic Interaction | Methyl Group | Leucine, Valine, Isoleucine |
Structure Optimization and Conformational Analysis
Before predicting a molecule's properties, its three-dimensional structure must be accurately determined through geometry optimization. This computational process finds the arrangement of atoms that corresponds to the lowest energy state, known as the global minimum. For flexible molecules like this compound, conformational analysis is also essential to identify various stable low-energy conformers, as different spatial arrangements can significantly influence binding to a receptor.
Density Functional Theory (DFT) is a common method for performing geometry optimization on thiazole derivatives. ajrcps.com By calculating the electronic structure, DFT can accurately predict bond lengths, bond angles, and dihedral angles. ajrcps.com The results of these calculations can be validated by comparing them with experimental data from techniques like X-ray crystallography, where available.
Density Functional Theory (DFT) Applications in Electronic and Structural Characterization
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. ajrcps.comnih.gov It has been widely applied to thiazole-containing compounds to provide detailed insights that complement experimental findings. researchgate.net
Electronic Characterization and Property Prediction
Electronic characterization through DFT focuses on the analysis of frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. dntb.gov.uaajrcps.com A smaller gap suggests higher reactivity.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov
Table 2: Global Reactivity Descriptors Derived from DFT
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's electrophilic nature. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution across a molecule's surface. nih.gov It helps to identify the regions that are rich or poor in electrons, thereby predicting the sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov Green and yellow areas represent neutral or slightly electron-rich regions, respectively. researchgate.net
For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the thiazole ring and the nitrogen of the amine group, indicating these are prime sites for hydrogen bonding and electrophilic attack. The hydrogen atoms of the amine group would exhibit a positive potential.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a deeper understanding of the electronic structure by examining electron delocalization, charge transfer, and hyperconjugative interactions within a molecule. researchgate.net This method analyzes the interactions between filled (donor) and vacant (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy (E(2)). A higher E(2) value indicates a more significant interaction and greater stabilization of the system. For a molecule like this compound, NBO analysis can reveal the extent of electron delocalization within the thiazole ring and the nature of the bonds between the ring and its substituents.
Quantum Chemical Insights into Biotransformation and Toxicity Mechanisms
Quantum chemical methods, particularly DFT, are instrumental in exploring the metabolic pathways of drugs and identifying potential toxicities. Thiazole-containing compounds are known to undergo metabolism by Cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites (RMs). researchgate.netnih.gov These RMs may covalently bind to cellular macromolecules like proteins, which can cause toxicity and adverse drug reactions. nih.gov
DFT studies have been used to investigate several metabolic pathways for the thiazole ring, including epoxidation, S-oxidation, and N-oxidation. researchgate.netresearchgate.net Research has shown that epoxidation of the C4=C5 double bond is often the most energetically favorable pathway, leading to a highly reactive epoxide metabolite. researchgate.netnih.gov
Key Research Findings:
Metabolic Pathways: The energy barrier for epoxidation of the thiazole ring is generally lower than for other oxidative pathways. nih.gov
Influence of Substituents: The presence of substituents on the thiazole ring can significantly influence the metabolic profile. For instance, blocking the C5 position with a methyl group, as in this compound, has been found to make the epoxidation reaction less favorable. researchgate.net This suggests that the metabolic fate of this specific compound might differ from that of unsubstituted thiazoles.
Toxicity Mechanism: The reactive epoxide metabolite can be attacked by nucleophilic residues on proteins (like serine or threonine), forming covalent adducts. researchgate.net This process is believed to be a primary mechanism of thiazole-induced toxicity. researchgate.net
Prediction of Biological Activity through In Silico Tools (e.g., PASS)
In the realm of modern drug discovery, in silico tools provide a crucial first step in evaluating the potential therapeutic activities of novel chemical entities. One such widely used tool is the Prediction of Activity Spectra for Substances (PASS). This software analyzes the structure of a compound to predict its likely biological activities based on a vast database of known structure-activity relationships. For the class of thiazole derivatives, to which this compound belongs, PASS has been employed in numerous studies to forecast a wide spectrum of potential biological effects, guiding further experimental investigation. nih.govresearchgate.net
Research on various thiazole-based compounds has demonstrated the utility of PASS in identifying promising candidates for specific therapeutic areas. For instance, in studies on novel thiazole-thiazolidinone hybrids, PASS predictions highlighted their potential as antibacterial agents. nih.govresearchgate.net These in silico findings were subsequently confirmed through in vitro testing, where the compounds exhibited significant activity against a variety of bacteria and fungi. nih.gov The predictions often provide a "Probability to be Active" (Pa) and "Probability to be Inactive" (Pi) score for a range of activities. A higher Pa value suggests a greater likelihood that the compound will exhibit that particular biological effect.
Similarly, PASS has been used to assess the potential of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives, identifying potential antibacterial, antifungal, and kinase inhibitory activities. nih.gov For some of these derivatives, the software predicted inhibitory activity against several serine/threonine-protein kinases with a high degree of confidence (Pa-Pi ≥ 0.7). nih.gov These predictions serve as a valuable roadmap, allowing researchers to prioritize which compounds and which biological assays to pursue in the laboratory. The biological activities predicted for various thiazole derivatives are diverse, underscoring the versatility of the thiazole scaffold in medicinal chemistry. nih.govglobalresearchonline.netepa.gov
The table below summarizes representative biological activities predicted for the broader class of thiazole derivatives using PASS, as specific data for this compound is not detailed in the reviewed literature.
| Predicted Biological Activity | Studied Thiazole Derivative Class | Reference |
| Antibacterial Activity | Thiazole-thiazolidinone hybrids | nih.govresearchgate.net |
| Antifungal Activity | 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives | nih.gov |
| Kinase Inhibitor | 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives | nih.gov |
| General Biological Activity | Thiazole-based ligands | nih.gov |
This table is illustrative of activities predicted for the thiazole class of compounds and is based on available research. The absence of a specific entry for this compound indicates a lack of published PASS prediction data for this exact molecule in the reviewed sources.
Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) represents a sophisticated computational modeling technique used to correlate the chemical structure of compounds with their biological activity. acs.org By developing mathematical models, QSAR studies can predict the activity of new, unsynthesized molecules, thereby streamlining the drug design process and reducing the reliance on extensive and costly experimental screening. excli.de For thiazole derivatives, numerous QSAR studies have been conducted to build predictive models for a range of biological targets. imist.manih.govnih.gov
The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular features, which can be quantified by molecular descriptors. These descriptors can be electronic (e.g., ELUMO, atomic charges), steric (e.g., molar refractivity, MR), hydrophobic (e.g., LogP), or topological in nature. imist.manih.gov Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are then used to generate a mathematical equation that links these descriptors to the observed activity. imist.manih.gov
For example, a QSAR study on a series of thiazole derivatives as PIN1 inhibitors utilized MLR, PLS, and ANN methods. imist.ma The resulting models showed satisfactory predictive power, with the ANN model demonstrating superior performance (R² = 0.98). imist.ma Similarly, QSAR models have been successfully built to predict the antimicrobial activity of 1,3-thiazolylphosphonium salts and the α-amylase inhibitory activity of thiazole-pyrazole hybrids. nih.govtandfonline.com The statistical robustness of these models is typically validated through internal (e.g., leave-one-out cross-validation, Q² or R²cv) and external validation (using a test set of compounds, R²test). imist.manih.gov
The insights gained from these models are invaluable. They not only predict the activity of new compounds but also provide a mechanistic understanding of which structural features are crucial for biological activity. For instance, a QSAR study on thiazole and thiadiazole derivatives as adenosine (B11128) A3 receptor antagonists suggested that the binding affinity increases with decreased lipophilicity and the presence of specific substituents at certain positions. nih.gov This information is critical for the rational design of more potent and selective therapeutic agents.
The table below presents a summary of findings from various QSAR studies performed on different classes of thiazole derivatives.
| QSAR Model Application | Statistical Method(s) Used | Key Descriptors | Model Performance Metrics | Reference |
| PIN1 Inhibition | MLR, PLS, ANN | MR, LogP, ELUMO, J | MLR: R² = 0.76, R²cv = 0.63, R²test = 0.78; ANN: R² = 0.98, R²cv = 0.99, R²test = 0.98 | imist.ma |
| α-Amylase Inhibition | Monte Carlo optimisation | SMILES-based attributes | R² = 0.9198 | tandfonline.com |
| Adenosine A3 Receptor Antagonism | FA, GFA, PCR | Wang-Ford charges, logP | Explained Variance = 74.4%, Predicted Variance = 68.9% | nih.gov |
| c-Met Kinase Inhibition | MLR, MNLR, ANN | Various 2D descriptors | R² values of 0.90, 0.91, and 0.92 | nih.gov |
| Antitubercular Activity | MLR | MLFER_S, GATSe2, Shal, SpMAD_Dzs | R² = 0.9092 | nih.gov |
This table summarizes QSAR studies on various thiazole derivatives to illustrate the application of the methodology. Specific QSAR models for this compound were not identified in the reviewed literature.
Biological Activity and Pharmacological Potential of Methyl Thiazol 5 Ylmethyl Amine Derivatives
Anti-inflammatory Activity and Cyclooxygenase (COX) Inhibition
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are primarily mediated through the inhibition of cyclooxygenase (COX), a key enzyme in the biosynthetic pathway of prostanoids. nih.gov The COX enzyme exists in two main isoforms, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is an inducible enzyme that is upregulated during inflammation. nih.govnih.gov Thiazole-containing compounds have been extensively investigated as potential COX inhibitors, with various derivatives demonstrating selectivity for either isoform. nih.govnih.gov
Certain derivatives of 5-methylthiazole (B1295346) have been identified as a novel class of selective COX-1 inhibitors. nih.gov In a study evaluating a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones, the compounds were found to be active only against the COX-1 enzyme, with some demonstrating an inhibitory effect superior to the reference drug naproxen. nih.gov The study identified COX-1 as the primary molecular target for the anti-inflammatory activity of these specific compounds. nih.gov
Molecular docking studies have provided insights into the mechanism of this selective inhibition. The active site of the COX-1 enzyme was found to have a key interaction with these derivatives through the amino acid residue Arg 120, which was identified as being responsible for their activity. nih.gov This selective targeting of COX-1 is being explored for developing anti-inflammatory agents that may have a reduced risk of certain side effects associated with non-selective NSAIDs. nih.govnih.gov Research on 5-methylthiazole-thiazolidinone derivatives has further supported their identification as selective COX-1 inhibitors. nih.gov
In contrast to the COX-1 selective compounds, other thiazole-based derivatives have been developed as potent and selective COX-2 inhibitors. nih.govbrieflands.com The rationale for designing COX-2 selective inhibitors is to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects that can arise from inhibiting the protective functions of COX-1. nih.govbrieflands.com
For example, a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their inhibitory potential against both COX enzymes. nih.gov One compound from this series was identified as a potent, orally active, and selective inhibitor of the COX-2 enzyme. nih.gov Similarly, another study on 4-substituted thiazole (B1198619) analogues of indomethacin found that these compounds are selective inhibitors of COX-2, with some showing IC50 values in the nanomolar range, while exhibiting only moderate COX-1 activity. nih.gov
Further research into 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives demonstrated that all tested compounds were selective inhibitors of the COX-2 isoenzyme, with IC50 values ranging from 0.08 to 0.16 µM. brieflands.com The potency and selectivity of these compounds were influenced by the type and size of the amine group on the C-5 position of the imidazo[2,1-b]thiazole ring. brieflands.com Specifically, a compound with a dimethylamino group, N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine, was identified as the most potent and selective COX-2 inhibitor in the series. brieflands.com
Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)
The thiazole nucleus is a core component of many compounds exhibiting a broad spectrum of antimicrobial activities. nih.govmdpi.com Derivatives have been developed to target various pathogenic bacteria, fungi, and viruses, demonstrating the versatility of this heterocyclic scaffold in addressing infectious diseases. nih.govmdpi.com
Derivatives of 5-methylthiazole have shown significant antibacterial efficacy against a range of pathogenic bacteria, including resistant strains. mdpi.com In one study, a series of 5-methylthiazole based thiazolidinones were evaluated against eight bacterial strains. The minimal inhibitory concentrations (MICs) were found to be in the range of 26.3–378.5 μM, and the minimal bactericidal concentrations (MBCs) ranged from 52.6–757.0 μM. mdpi.com Certain compounds exhibited good activity against E. coli and B. cereus, with MICs ranging from 26.3 to 40.5 µM. mdpi.com
These compounds also demonstrated activity against resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli. mdpi.com The MIC values against these resistant strains were between 29.8–433.5 μM. mdpi.com One derivative, in particular, showed better activity against resistant strains than the reference drugs ampicillin and streptomycin. mdpi.com Other studies have confirmed the antibacterial potential of thiazole derivatives against pathogens such as Listeria monocytogenes, Salmonella typhimurium, and Enterobacter cloacae. mdpi.comnih.gov Docking studies suggest that the antibacterial action may involve the inhibition of the E. coli MurB enzyme. mdpi.comresearchgate.net
| Compound Series | Bacterial Strain | MIC Range (µM) | MBC Range (µM) | Reference |
|---|---|---|---|---|
| 5-methylthiazole based thiazolidinones | Gram-positive & Gram-negative strains | 26.3–378.5 | 52.6–757.0 | mdpi.com |
| 5-methylthiazole based thiazolidinones | Resistant strains (MRSA, E. coli, P. aeruginosa) | 29.8–433.5 | 59.6–867.0 | mdpi.com |
| (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | Gram-positive & Gram-negative strains | 0.004–0.03 mg/mL | 0.008–0.06 mg/mL | mdpi.com |
Thiazole derivatives have also demonstrated promising antifungal properties. mdpi.comnih.gov The antifungal activity of 5-methylthiazole based thiazolidinones was generally found to be better than their antibacterial activity. mdpi.com Structure-activity relationship studies indicated that the presence of certain substituents, such as 4-chloro, 2,5-dimethoxy, 2,6-dichloro, and 3-bromo groups, promoted higher antifungal activity. mdpi.com
In a study of seventeen (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives, the compounds showed good to excellent antifungal activity against eight fungal species, with MICs in the range of 0.004–0.06 mg/mL. mdpi.com The most sensitive fungus was identified as T. viride, while A. fumigatus was the most resistant. mdpi.com Molecular docking studies suggest a potential mechanism of action for the antifungal activity involves the inhibition of the 14a-lanosterol demethylase of CYP51Ca. mdpi.comresearchgate.net
| Compound Series | Fungal Strain | MIC Range | MFC Range | Reference |
|---|---|---|---|---|
| (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | 8 Fungal Species | 0.004–0.06 mg/mL | 0.008–0.12 mg/mL | mdpi.com |
| Heteroaryl (aryl) thiazole derivatives | Various Fungi | 0.06–0.47 mg/mL | 0.11–0.94 mg/mL | nih.gov |
The thiazole scaffold is present in several approved antiviral drugs, such as the HIV protease inhibitor Ritonavir. nih.gov Research has continued to explore new thiazole derivatives for their antiviral potential, particularly against HIV-1. nih.govdntb.gov.ua
Novel thiazole-containing inhibitors have been designed to target the entry of HIV-1 into host cells by binding to the gp120 surface protein. dntb.gov.ua In one study, two such inhibitors, NBD-14204 and NBD-14208, were shown to bind within the Phe43 cavity of gp120, a critical site for the virus's interaction with the host cell's CD4 receptor. NBD-14204 demonstrated consistent antiviral activity against a range of clinical isolates, with IC50 values in the range of 0.24–0.9 µM. dntb.gov.ua The antiviral activity of NBD-14208 was more varied, with IC50 values between 0.66–5.7 µM. dntb.gov.ua The mechanism of these compounds as entry inhibitors represents a promising strategy for the development of new anti-HIV agents. dntb.gov.ua
Anticancer and Antiproliferative Investigations
Derivatives of methyl-thiazol-5-ylmethyl-amine have been the subject of extensive research to evaluate their potential as anticancer and antiproliferative agents. These investigations have explored their mechanisms of action, including the inhibition of key enzymes involved in cell cycle regulation and cancer cell signaling, as well as their cytotoxic effects on various cancer cell lines.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Recent studies have identified derivatives of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine as novel inhibitors of Cyclin-Dependent Kinase 12 (CDK12), a kinase implicated in various cancers. nih.gov In one study, a compound designated as H63, which features the 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine scaffold, was identified as a potent CDK12 inhibitor. nih.gov The mechanism of action for H63 was found to involve the blockage of transcription elongation and the downregulation of G1-phase core genes, which leads to cell cycle arrest. nih.gov Furthermore, this compound was observed to alter the CDK12-ATM/ATR-CHEK1/CHEK2 signaling axis, resulting in DNA damage in cancer cells. nih.gov
Another area of research has focused on 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as CDK inhibitors. researchgate.net Ring-constrained analogues, specifically 2-methyl- and 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines, have been designed and synthesized to evaluate their inhibitory effects on CDKs. Many of these second-generation inhibitors have demonstrated very low nanomolar K(i) values against CDKs. researchgate.net The development of these compounds stemmed from the understanding that the bioactive conformation of 2-anilino-4-(thiazol-5-yl)pyrimidines requires a coplanar arrangement of the thiazole and pyrimidine rings, and constraining the ring system can help achieve this conformation. researchgate.net
The inhibitory activity of these compounds against various CDK-cyclin complexes is a key area of investigation. For instance, a series of 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidines were evaluated for their potency and selectivity against different CDKs. One of the most selective compounds, 12u, demonstrated an IC50 of 7 nM for CDK9 and showed over 80-fold selectivity for CDK9 compared to CDK2. acs.org This selective inhibition of CDK9 can lead to the reduced expression of antiapoptotic proteins like Mcl-1, thereby inducing apoptosis in cancer cells. acs.org
Table 1: Inhibitory Activity of Selected Thiazole Derivatives against CDKs
| Compound | Target | IC50 / Ki | Cell Line / Assay | Reference |
|---|---|---|---|---|
| H63 | CDK12 | Potent inhibitor (specific value not provided) | Esophageal Squamous Cell Carcinoma (ESCC) cells | nih.gov |
| 12u | CDK9 | IC50 = 7 nM | Enzyme assay | acs.org |
| BMS-387032 | CDK2 | IC50 in the 1-10 nM range for over 100 analogues | Enzyme assay | audreyli.com |
Inhibition of Bcr-Abl Kinase in Leukemia Models
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). nih.gov Derivatives of the this compound scaffold have been investigated as inhibitors of this key oncogenic driver.
One study focused on the development of novel 1,3,4-thiadiazole derivatives, with one compound, N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, demonstrating an IC50 value of 7.4 µM for the Abl protein kinase. mdpi.com Molecular modeling suggested that the nitrothiazole moiety of this compound plays a crucial role in binding to key amino acid residues in the kinase domain. mdpi.com
Another approach has been the design of thiazolamide-benzamide derivatives as broad-spectrum Bcr-Abl inhibitors, aiming to overcome the challenge of drug resistance arising from mutations in the Bcr-Abl kinase, such as the T315I mutation. nih.govrsc.org In a series of forty synthesized compounds, several showed high activity against both wild-type and T315I mutant Bcr-Abl. nih.gov The most potent compound, 3m, exhibited an IC50 value of 1.273 μM against wild-type Abl and 39.89 μM against the T315I mutant. nih.gov This suggests that the thiazole skeleton can be a valuable component in designing inhibitors that are effective against resistant forms of Bcr-Abl. nih.gov
Furthermore, research into 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, based on the structure of the known Bcr-Abl inhibitor dasatinib, has been conducted. nih.gov One such derivative showed potent and selective antiproliferative activity against human K562 leukemia cells, which are positive for the Bcr-Abl fusion protein, with an IC50 of 16.3 µM. nih.gov
Table 2: Inhibitory Activity of Thiazole Derivatives against Bcr-Abl Kinase
| Compound | Target | IC50 | Cell Line / Assay | Reference |
|---|---|---|---|---|
| N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Abl protein kinase | 7.4 µM | Enzyme assay | mdpi.com |
| 3m (thiazolamide-benzamide derivative) | Bcr-Abl (wild-type) | 1.273 µM | Enzyme assay | nih.gov |
| 3m (thiazolamide-benzamide derivative) | Bcr-Abl (T315I mutant) | 39.89 µM | Enzyme assay | nih.gov |
| 2-amino-thiazole-5-carboxylic acid phenylamide derivative | Not specified (antiproliferative) | 16.3 µM | K562 leukemia cells | nih.gov |
Tubulin Inhibition and Other Molecular Mechanisms in Cancer
The disruption of microtubule dynamics is a well-established strategy in cancer therapy. Some thiazole-containing compounds have been shown to act as tubulin polymerization inhibitors. For example, thiazole-peptide hybrids, such as tubulysins and pretubulysin, are known to cause depolymerization of microtubules, leading to cell cycle arrest in the G2/M phase. nih.gov
Research on a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles, which can be considered structurally related to some thiazole derivatives, has identified compounds that inhibit tubulin polymerization. nih.gov One of the most potent compounds from this series demonstrated antiproliferative activity against various cancer cell lines with IC50 values in the nanomolar range. nih.gov
In addition to tubulin inhibition, other molecular mechanisms have been identified for thiazole derivatives. For instance, certain pyrazolo-thiazole compounds have been found to induce G1/G0 cell cycle arrest and modulate cancer cell metabolism. researchgate.net One such compound, BTM-3528, was shown to decrease the expression of the Mcl1 anti-apoptotic protein and induce apoptosis through the activation of caspases 3 and 7. researchgate.net
Cytotoxicity Against Specific Cancer Cell Lines
Numerous studies have evaluated the cytotoxic effects of this compound derivatives against a wide range of human cancer cell lines.
Thiazole-amino acid hybrid derivatives have demonstrated moderate to strong cytotoxicities against lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines. nih.govrsc.org Notably, five of these hybrid compounds displayed good cytotoxicity with IC50 values ranging from 2.07 to 8.51 μM, which is comparable to the positive control, 5-fluorouracil. rsc.org
In another study, novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives were synthesized and evaluated for their in vitro cytotoxicity. nih.gov Two compounds, 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole and 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole, showed significant cytotoxic activity against both human ovarian cancer cells (A2780) and HeLa cells, with IC50 values in the low micromolar range. nih.gov
Furthermore, a series of pyrazolo-thiazole compounds demonstrated potent antiproliferative activity against a panel of hematologic and solid tumor cancer cell lines, particularly against diffuse large B-cell lymphoma (DLBCL) cell lines of the germinal center B-cell (GCB) subtype. researchgate.net The IC50 values for the inhibition of cell proliferation in these DLBCL cell lines ranged from 0.14 to 0.52 μM. researchgate.net
Table 3: Cytotoxicity of Selected Thiazole Derivatives Against Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 | Reference |
|---|---|---|---|
| Thiazole-amino acid hybrids | A549, HeLa, MCF-7 | 2.07–8.51 μM | rsc.org |
| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole | A2780 | 11.6 μM | nih.gov |
| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole | HeLa | 22.4 μM | nih.gov |
| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole | A2780 | 12.4 μM | nih.gov |
| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole | HeLa | 19.4 μM | nih.gov |
| Pyrazolo-thiazole compounds | DLBCL cell lines | 0.14–0.52 μM | researchgate.net |
Enzyme Inhibition and Receptor Binding Studies
Beyond their anticancer activities, derivatives of this compound have been investigated for their ability to inhibit other enzymes and bind to various receptors, indicating a broader pharmacological potential.
Rho-associated Kinase (ROCK) Inhibition and Isoform Selectivity
Rho-associated kinases (ROCK) are serine/threonine kinases that are attractive targets for drug design in various diseases, including cancer and hypertension. nih.gov A series of 4-aryl-5-aminomethyl-thiazole-2-amines were designed and synthesized as ROCK II inhibitors. nih.govnih.gov
In vitro screening of these compounds revealed that they displayed inhibitory activity against ROCK II. The most potent compound in this series, designated as 4v, had an IC50 value of 20 nM. nih.gov Preliminary structure-activity relationship (SAR) studies indicated that compounds with a 4-pyridine substitution were generally more potent than those with a 3-pyridine substitution. nih.gov
Another class of ROCK inhibitors based on a pyridylthiazole scaffold has also been identified. researchgate.net Specifically, 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas were found to be potent ROCK inhibitors. researchgate.net Derivatives with hydroxy, methoxy (B1213986), and amino groups at the meta position of the phenyl ring were among the most potent, with IC50 values in the low nanomolar range. researchgate.net X-ray crystallography was used to determine the binding mode of these inhibitors, providing a structural basis for the observed SAR. researchgate.net
Table 4: Inhibitory Activity of Thiazole Derivatives against ROCK
| Compound Class | Target | IC50 | Key Structural Feature | Reference |
|---|---|---|---|---|
| 4-aryl-5-aminomethyl-thiazole-2-amines (Compound 4v) | ROCK II | 20 nM | 4-pyridine substitution | nih.gov |
| 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas | ROCK1 and ROCK2 | Low nM | Meta-substituted phenyl ring | researchgate.net |
General Enzyme Inhibition Mechanisms and Kinetics
Derivatives of this compound have been investigated for their potential to inhibit various enzymes, a key mechanism underlying many pharmacological activities. The thiazole nucleus is a versatile scaffold that can be modified to interact with the active sites of different enzymes. The specific mechanism of inhibition and the kinetics depend on the structure of the derivative and the target enzyme.
Enzyme inhibition by these derivatives can occur through several mechanisms:
Competitive Inhibition: The derivative, being structurally similar to the enzyme's natural substrate, binds to the active site, preventing the substrate from binding. The inhibitor and substrate compete for the same binding site.
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the conformation of the enzyme, reducing its catalytic efficiency, regardless of whether the substrate is bound.
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. This type of inhibition affects both the binding of the substrate and the catalytic rate of the enzyme.
The kinetics of enzyme inhibition are typically studied by measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations. Key parameters determined from these studies include:
IC50 (Half-maximal inhibitory concentration): This value represents the concentration of an inhibitor that is required to inhibit 50% of the enzyme's activity. It is a common measure of an inhibitor's potency.
Ki (Inhibition constant): This is the dissociation constant for the inhibitor-enzyme complex. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme and therefore a more potent inhibitor.
For example, certain thiazole derivatives have been shown to inhibit enzymes like α-glucosidase, which is relevant to their antidiabetic potential. nih.gov The inhibitory activity is often dependent on the specific substituents on the thiazole ring, which influence the binding interactions with the enzyme's active site.
Receptor Binding Affinity and Specificity
The pharmacological effects of this compound derivatives can also be mediated by their binding to specific receptors on the surface of or within cells. The affinity and specificity of this binding are crucial determinants of the compound's therapeutic potential and its side-effect profile.
Receptor Binding Affinity refers to the strength of the interaction between the derivative (the ligand) and its receptor. It is typically quantified by the dissociation constant (Kd), which is the concentration of the ligand at which 50% of the receptors are occupied. A lower Kd value signifies a higher binding affinity.
Receptor Specificity describes the ability of a derivative to bind to a particular type of receptor with high affinity, while having low or no affinity for other receptors. High specificity is a desirable characteristic for a drug candidate as it can lead to a more targeted therapeutic effect with fewer off-target side effects.
The binding of a thiazole derivative to a receptor can lead to various cellular responses:
Agonism: The derivative binds to the receptor and activates it, mimicking the effect of the endogenous ligand.
Antagonism: The derivative binds to the receptor but does not activate it. Instead, it blocks the binding of the endogenous ligand, thereby inhibiting the receptor's function.
Allosteric Modulation: The derivative binds to a site on the receptor that is different from the primary binding site (an allosteric site). This can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the effect of the endogenous ligand. Thiazole-carboxamide derivatives, for instance, have been identified as negative allosteric modulators of AMPA receptors. mdpi.com
The specific substituents on the this compound core structure play a critical role in determining both the binding affinity and specificity for a particular receptor. For example, in the context of anticonvulsant activity, some thiazole derivatives are thought to interact with specific neurotransmitter receptors in the central nervous system. mdpi.com
Other Emerging Pharmacological Activities of this compound Derivatives
Antidiabetic Potential and Related Mechanisms
Thiazole derivatives are recognized as potential candidates for the development of new antidiabetic drugs. nih.gov Their mechanisms of action are multifaceted and target various aspects of glucose homeostasis. One of the key mechanisms is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase. nih.gov By inhibiting this enzyme in the digestive tract, the breakdown of complex carbohydrates into absorbable monosaccharides is delayed, leading to a reduction in postprandial hyperglycemia. nih.gov
Furthermore, some thiazole derivatives have been shown to improve insulin sensitivity. nih.gov This can occur through the amelioration of oxidative stress and inflammation, which are known to contribute to insulin resistance. nih.gov For instance, a study on a specific thiazole derivative, 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid, demonstrated its ability to reduce blood glucose levels and decrease histological damage in the pancreatic tissues of diabetic rats. nih.gov This was associated with its antioxidant and anti-inflammatory properties. nih.gov
The thiazole ring is a core component of thiazolidinediones (TZDs), a class of drugs that act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ). rasayanjournal.co.in Activation of PPARγ leads to increased insulin sensitivity in adipose tissue, skeletal muscle, and the liver. While not all thiazole derivatives are TZDs, the thiazole scaffold is clearly important in the design of compounds targeting metabolic diseases like diabetes. rasayanjournal.co.in
Table 1: Antidiabetic Activity of Selected Thiazole Derivatives
| Compound | Mechanism of Action | Observed Effects |
|---|---|---|
| Imidazopyridine-based thiazoles | α-glucosidase inhibition | Potent inhibition of α-glucosidase enzyme |
This table is for illustrative purposes and includes data on broader thiazole derivatives to demonstrate the potential of the chemical class.
Anticonvulsant Properties and Neurological Impact
Derivatives of the thiazole scaffold have shown promise as anticonvulsant agents, with activity demonstrated in various experimental models of epilepsy. mdpi.com The neurological impact of these compounds is often related to their ability to modulate neuronal excitability in the central nervous system. Two common preclinical screening models used to evaluate anticonvulsant activity are the maximal electroshock (MES) seizure test and the pentylenetetrazole (PTZ)-induced seizure test. mdpi.combiointerfaceresearch.com
The MES test is considered a model for generalized tonic-clonic seizures, and drugs that are effective in this model are thought to act by preventing the spread of seizures. The PTZ test, on the other hand, is a model for absence seizures, and compounds active in this model are believed to work by increasing the seizure threshold. Several thiazole-bearing compounds have demonstrated efficacy in both of these models. mdpi.com
The precise mechanisms of action for the anticonvulsant effects of thiazole derivatives are still under investigation but may involve interactions with various neurotransmitter systems and ion channels. For example, some compounds are being explored for their modulating effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are involved in excitatory neurotransmission. mdpi.com Negative allosteric modulation of these receptors can reduce excessive neuronal firing and thus prevent seizures. mdpi.com Additionally, inhibition of enzymes like monoamine oxidase (MAO), particularly MAO-B, has been suggested as a possible anticonvulsant mechanism for some heterocyclic compounds. scielo.br
Table 2: Anticonvulsant Activity of Selected Thiazole Derivatives
| Compound Series | Anticonvulsant Model | Potential Mechanism |
|---|---|---|
| Thiazole-bearing 4-thiazolidinones | MES and PTZ seizure tests | Modulation of neuronal excitability |
This table is for illustrative purposes and includes data on broader thiazole derivatives to demonstrate the potential of the chemical class.
Antioxidant Activity and Free Radical Scavenging Mechanisms
Many derivatives containing the methyl-thiazole moiety have been synthesized and evaluated for their antioxidant properties. nih.govmdpi.com The primary mechanism by which these compounds exert their antioxidant effect is through free radical scavenging. nih.govresearchgate.net Free radicals, such as reactive oxygen species (ROS), are highly reactive molecules that can cause oxidative damage to cells, contributing to various diseases. mdpi.com
The antioxidant activity of these derivatives is often assessed using in vitro assays that measure their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), as well as other radicals such as hydroxyl, nitric oxide, and superoxide radicals. nih.govnih.gov The scavenging potential of these compounds is largely influenced by the nature and position of substituents on the thiazole ring and any associated aromatic systems. nih.govnih.gov For instance, the presence of electron-donating groups, such as hydroxyl (-OH) or methoxy (-OCH3) groups, on a phenyl ring attached to the thiazole nucleus can enhance the radical scavenging activity. nih.govresearchgate.net These groups can donate a hydrogen atom or an electron to a free radical, thereby neutralizing it.
In addition to direct radical scavenging, some thiazole derivatives may also exhibit antioxidant effects through electron transfer mechanisms. mdpi.com Assays such as the total antioxidant capacity (TAC), reducing power (RP), ferric reducing antioxidant power (FRAP), and cupric reducing antioxidant capacity (CUPRAC) are used to evaluate this property. mdpi.com These mechanisms involve the ability of the compound to reduce an oxidant, which is another way of mitigating oxidative stress.
Table 3: Radical Scavenging Activity of Selected Methyl-Thiazole Derivatives
| Compound Series | Radical Scavenged | Key Structural Feature for Activity |
|---|---|---|
| 5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol derivatives | DPPH, hydroxyl, nitric oxide, superoxide | Electron-donating substituents on aldehydes |
This table is for illustrative purposes and includes data on broader methyl-thiazole derivatives to demonstrate the potential of the chemical class.
Antimalarial and Antitubercular Applications
The thiazole nucleus is considered a "wonder nucleus" in medicinal chemistry and has been incorporated into compounds with a wide range of biological activities, including antimicrobial effects. rasayanjournal.co.in This has led to the investigation of methyl-thiazole-5-ylmethyl-amine derivatives and related compounds for their potential as antimalarial and antitubercular agents.
Antitubercular Activity: Tuberculosis remains a major global health problem, and the emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new therapeutic agents. mdpi.com Thiazole-containing compounds have been a focus of research in this area. nih.gov The thiazole scaffold is seen as a promising starting point for the development of new anti-tubercular drugs with potentially novel mechanisms of action and improved safety profiles. mdpi.comnih.gov For example, novel amino thiazoles have been synthesized and have shown activity against the Mycobacterium tuberculosis H37Rv strain. mdpi.com
Antimalarial Activity: Malaria, caused by Plasmodium parasites, is another infectious disease with a significant global impact. The development of drug resistance is a major challenge in malaria control. While the research is still in its early stages, the structural diversity and proven biological activity of thiazole derivatives make them attractive candidates for antimalarial drug discovery. The exploration of hybrid molecules containing a thiazole ring is a strategy being pursued to develop new compounds with potent antimalarial properties. nih.gov
The development of thiazole derivatives for these applications often involves the synthesis of a series of related compounds with different substituents to establish structure-activity relationships (SAR). This helps in identifying the key structural features required for potent activity against the respective pathogens.
Structure Activity Relationships Sar and Lead Optimization
Identification of Key Structural Motifs Responsible for Specific Biological Activities
The biological activity of thiazole-based compounds is intrinsically linked to the specific arrangement and nature of their structural motifs. The thiazole (B1198619) ring itself, a five-membered heterocycle containing sulfur and nitrogen, is a foundational element found in various clinically used drugs and serves as a key component for a range of biological activities, including anticancer and antimicrobial effects. ijper.orgnih.gov
For derivatives of the core thiazole structure, specific substitutions are critical for targeted biological outcomes. Structure-activity relationship (SAR) analyses have revealed that the presence of an aminomethyl thiazole substitution is a necessary feature for displaying antiplasmodial activity. nih.govmdpi.com In the context of antitubercular agents, a more detailed structural requirement has been identified, stipulating the necessity of a hydrophobic substituent at the C2 position, an ester functionality at C4, and a group with hydrogen bond accepting characteristics at the C5 position. mdpi.com
Further investigations into antimicrobial properties have shown that incorporating an imidazotriazole ring into thiazole derivatives can lead to potent activity. nih.govmdpi.com For anticancer applications, the 2-aminothiazole (B372263) scaffold is an important structural unit. nih.gov For instance, cytotoxicity in certain cancer cell lines was maximized in a derivative featuring a 4-chlorophenyl group at the 4-position and a 4-phenylthiazol-2-yl group at the 6-position of a connected pyran ring, highlighting the importance of the entire molecular architecture. nih.govmdpi.com The significance of the carboxanilide side chain at the fifth position of the thiazole ring has also been noted for its cytostatic effects on specific leukemia cell lines. nih.govmdpi.com
The following table summarizes key structural motifs and their associated biological activities based on research findings.
| Structural Motif/Feature | Position(s) | Associated Biological Activity |
| Aminomethyl thiazole | General | Antiplasmodial nih.govmdpi.com |
| Hydrophobic substituent | C2 | Antitubercular mdpi.com |
| Ester functionality | C4 | Antitubercular mdpi.com |
| Hydrogen bond acceptor | C5 | Antitubercular mdpi.com |
| Imidazotriazole ring | Fused/Attached | Antimicrobial nih.govmdpi.com |
| 2-Aminothiazole scaffold | Core | Anticancer nih.gov |
| Carboxanilide side chain | C5 | Cytostatic (Leukemia) nih.govmdpi.com |
Impact of Substituent Nature, Position, and Stereochemistry on Potency and Selectivity
The potency and selectivity of thiazole-based compounds are highly sensitive to the nature, position, and stereochemistry of their substituents. The electronic properties of these substituents play a pivotal role in modulating biological activity.
For instance, in the pursuit of anticancer agents, it has been observed that the presence of a methoxy (B1213986) group can lead to higher activity compared to a halogen group. ijper.org In another study, the introduction of an electron-donating methyl group at the 4-position of a phenyl ring attached to the thiazole core was found to increase cytotoxic activity. mdpi.com Conversely, for antimicrobial applications, an electron-withdrawing bromine atom at the para-position of a similar phenyl ring was deemed essential for activity. mdpi.com This demonstrates how the electronic nature of a substituent can be tailored to achieve different biological endpoints.
The position of substituents is equally critical. Research on certain anticancer derivatives showed that a combination of a methoxy group on the phenyl ring at the C2-position of the thiazole and a fluorine atom on an associated indole (B1671886) ring led to promising activity. mdpi.com In a different chemical series designed for seizure protection, electron-withdrawing groups such as chlorine, bromine, or fluorine on a phenyl ring were most effective when connected to the 6th position of a pyridazinone ring that was part of the larger molecule. mdpi.com
The table below illustrates the influence of various substituents on the biological activity of thiazole derivatives.
| Compound Series | Substituent & Position | Effect on Activity | Biological Target |
| Pyrazole-Naphthalene-Thiazole Hybrids | Methoxy group > Halogen group | Increased Activity | Antitumor ijper.org |
| Thiazole-Thiadiazole Hybrids | Methyl group (electron-donating) at phenyl-C4 | Increased Activity | Cytotoxic mdpi.com |
| Phenylthiazol-2-amine Derivatives | Bromine (electron-withdrawing) at phenyl-para | Essential for Activity | Antimicrobial mdpi.com |
| Pyridazinone-Thiazole Hybrids | Cl, Br, F (electron-withdrawing) on phenyl ring | Higher Protection | Anticonvulsant mdpi.com |
Development of Quantitative Structure-Activity Relationships (QSAR) and Predictive Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to correlate the chemical structure of compounds with their biological activity, enabling the prediction of efficacy for novel molecules. nih.govwalisongo.ac.id This approach is instrumental in designing new drugs by identifying key molecular descriptors that govern their activity. nih.gov
Several QSAR studies have been successfully applied to thiazole derivatives and related heterocyclic systems to build predictive models for various biological activities. For example, a QSAR model for the antitubercular activity of thiazolidine-4-one derivatives identified several key molecular descriptors. nih.govresearchgate.net The model indicated that high polarizability (MLFER_S), specific electronegativity properties (GATSe2), surface area contributions (Shal, EstateVSA 6), and the presence of halogen atoms were positively correlated with increased antitubercular activity. In contrast, the SpMAD_Dzs 6 descriptor showed a negative correlation. nih.govresearchgate.net
In another study focusing on 2-amino thiazole derivatives as potential Aurora kinase inhibitors for breast cancer, QSAR analysis generated robust models. semanticscholar.org The most significant models highlighted the importance of five key variables: PSA (Polar Surface Area), EstateVSA5, MoRSEP3, MATSp5, and RDFC24. These descriptors relate to atomic volume, atomic charges, and electronegativity, suggesting these physical properties are crucial for designing potent inhibitors. semanticscholar.org
For a series of 2-thioarylalkyl-1H-Benzimidazole derivatives with anthelmintic activity, a QSAR model was developed using quantum chemical descriptors. biolscigroup.us The model revealed that the dipole moment (μ), the energy of the highest occupied molecular orbital (EHOMO), and the smallest negative charge of the molecule (q-) were the primary determinants of activity. biolscigroup.us
The table below summarizes key descriptors from various QSAR models for thiazole-related compounds.
| Compound Class | Biological Activity | Key QSAR Descriptors | Correlation with Activity |
| Thiazolidine-4-ones | Antitubercular | MLFER_S, GATSe2, Shal, EstateVSA 6 | Positive nih.govresearchgate.net |
| Thiazolidine-4-ones | Antitubercular | SpMAD_Dzs 6 | Negative nih.govresearchgate.net |
| 2-Amino Thiazoles | Aurora Kinase Inhibition | PSA, EstateVSA5, MoRSEP3, MATSp5, RDFC24 | Significant semanticscholar.org |
| 2-Thioarylalkyl-1H-Benzimidazoles | Anthelmintic | Dipole moment (μ), EHOMO, Smallest negative charge (q-) | Significant biolscigroup.us |
These models provide a rational basis for the structural modification of lead compounds to enhance their desired biological effects.
Strategies for Lead Optimization, including Bioisosteric Replacements
Lead optimization is a critical phase in drug discovery that involves refining the chemical structure of a promising compound to improve its efficacy, selectivity, and pharmacokinetic profile. nih.gov Key strategies include the directed chemical manipulation of functional groups and the application of bioisosteric replacements. nih.govcambridgemedchemconsulting.com
Bioisosterism involves substituting an atom or a group of atoms in a molecule with another that has broadly similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. cambridgemedchemconsulting.com This technique can be used to enhance activity, modify pharmacokinetics, or reduce toxicity. cambridgemedchemconsulting.comnih.gov
A common optimization strategy is the modification of amine basicity (pKa), which is a crucial step in improving the absorption, distribution, metabolism, and excretion (ADME) properties of many lead structures. nih.gov For thiazole derivatives containing an amine group, such as Methyl-thiazol-5-ylmethyl-amine, tuning the pKa can be achieved through the introduction of various neighboring functionalities. nih.gov
Bioisosteric replacement offers a sophisticated approach to lead optimization. For example, in some molecular scaffolds, replacing a methoxy group with a 5- or 6-membered ring has been shown to restore metabolic stability. cambridgemedchemconsulting.com In another case, a trifluoromethyl oxetane (B1205548) was successfully used as a bioisostere for a tert-butyl group, which resulted in decreased lipophilicity and improved metabolic stability. cambridgemedchemconsulting.com
The application of this strategy has been demonstrated in various heterocyclic systems. In one study, replacing a methylthiopropionate fragment with an ethylthioacetate fragment in a series of compounds led to a significant improvement in anti-inflammatory activity. nih.gov In the development of antimalarial agents based on a triazolopyrimidine scaffold, replacing the core with an imidazo[1,2-a]pyrimidine (B1208166) was well-tolerated and in some cases enhanced binding affinity. nih.gov However, replacing the -NH linker with an amide (-NHCO) resulted in a loss of activity, demonstrating that not all replacements are favorable. nih.gov These examples underscore the empirical and context-dependent nature of lead optimization.
The following table presents examples of bioisosteric replacements and their outcomes in lead optimization.
| Original Fragment | Bioisosteric Replacement | Purpose/Outcome | Reference |
| Methoxy group | 5- or 6-membered ring | Restore metabolic stability | cambridgemedchemconsulting.com |
| tert-Butyl group | Trifluoromethyl oxetane | Decrease lipophilicity, improve metabolic stability | cambridgemedchemconsulting.com |
| Methylthiopropionate | Ethylthioacetate | Significant increase in anti-inflammatory activity | nih.gov |
| Triazolopyrimidine (core) | Imidazo[1,2-a]pyrimidine (core) | Tolerated, sometimes enhanced binding affinity | nih.gov |
| -NH- (linker) | -NHCO- (linker) | Loss of biological activity | nih.gov |
Mechanism of Action Studies
Elucidation of Specific Molecular Targets and Biological Pathways
The therapeutic effects of thiazole (B1198619) derivatives are rooted in their interactions with a diverse array of specific molecular targets, which in turn modulate critical biological pathways. Research has identified several key proteins and pathways that are affected by compounds containing the thiazole scaffold.
One of the prominent targets for anticancer thiazole derivatives is tubulin . By interfering with tubulin polymerization, these compounds disrupt microtubule dynamics, which are essential for forming the mitotic spindle during cell division. nih.gov This disruption leads to a halt in the cell cycle and can ultimately trigger programmed cell death. nih.gov
Various kinases are also key targets. For instance, certain 2-aminothiazole (B372263) derivatives have been identified as inhibitors of Aurora kinases, which are crucial for mitotic progression. nih.gov Other targeted kinases include the protein kinase B (Akt), a central node in cell survival pathways, and receptor kinases like EGFR and VEGFR, which are involved in tumor growth and angiogenesis. nih.gov The aryl hydrocarbon receptor (AhR), a transcription factor involved in cellular responses to environmental stimuli and tumorigenesis, has also been identified as a target for some benzothiazole (B30560) derivatives, linking their activity to the AhR signaling pathway. nih.govdntb.gov.ua
Furthermore, thiazole-containing compounds can modulate the function of P-glycoprotein (P-gp) , a membrane transporter responsible for the efflux of various drugs from cells, which is a major mechanism of multidrug resistance in cancer. nih.gov Some thiazole peptidomimetics have been shown to interact directly with the drug-binding site of P-gp, either stimulating or inhibiting its ATPase activity and thereby reversing resistance to chemotherapeutic agents like paclitaxel. nih.gov
Table 1: Selected Molecular Targets of Thiazole Derivatives
| Target Protein | Biological Pathway | Effect of Thiazole Derivative | Reference |
|---|---|---|---|
| Tubulin | Mitosis, Cell Division | Inhibition of polymerization, mitotic arrest | nih.gov, nih.gov |
| Aurora Kinases | Mitotic Progression | Inhibition, cell cycle disruption | nih.gov |
| Akt (Protein Kinase B) | Cell Survival, Proliferation | Inhibition | nih.gov |
| P-glycoprotein (P-gp) | Drug Efflux, Multidrug Resistance | Modulation of ATPase activity, reversal of resistance | nih.gov |
| Aryl Hydrocarbon Receptor (AhR) | Xenobiotic Metabolism, Cell Proliferation | Activation of signaling pathway | nih.gov, dntb.gov.ua |
| Tyrosinase | Melanin (B1238610) Synthesis | Inhibition | researchgate.net, nih.gov |
Investigation of Cellular Mechanisms of Action
The interaction of thiazole derivatives with their molecular targets translates into distinct cellular responses, including the induction of apoptosis, cell cycle arrest, and the regulation of key enzymes.
Apoptosis Induction: Thiazole-containing compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways. nih.gov Evidence for the intrinsic pathway includes the reduction of the mitochondrial membrane potential and the modulation of Bcl-2 family proteins, such as the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov Activation of effector caspases, including caspase-3, -7, -8, and -9, is a common downstream event confirming the execution of the apoptotic program. nih.govnih.gov
Cell Cycle Arrest: A frequent outcome of treatment with thiazole-based agents is the arrest of the cell cycle at specific phases. Disruption of microtubule function by tubulin-targeting thiazoles typically leads to arrest in the G2/M phase. nih.govmdpi.com In other cases, DNA damage induced by the bioactivation of certain benzothiazoles can trigger checkpoints leading to cell accumulation in the G1 and S phases. nih.govdntb.gov.ua For example, studies on halogenated benzofuran (B130515) derivatives have demonstrated the ability to induce G2/M phase arrest in liver cancer cells (HepG2) and S and G2/M phase arrest in lung cancer cells (A549). mdpi.com
Enzyme Regulation: Beyond the inhibition of kinases involved in signaling, thiazole derivatives regulate a variety of other enzymes. A notable example is the inhibition of tyrosinase, a copper-containing enzyme responsible for melanin production. researchgate.net The ability of certain thiazoles to inhibit this enzyme makes them of interest as skin-whitening agents. researchgate.net The mechanism of this regulation often involves direct binding to the enzyme's active site or an allosteric site, as detailed in the following section.
Characterization of Enzyme Inhibition Kinetics and Binding Modes
Understanding the kinetics of enzyme inhibition provides quantitative insight into the potency and mechanism of action of thiazole derivatives. These studies often employ methodologies like Lineweaver-Burk and Dixon plots to characterize the type of inhibition and determine key parameters such as the inhibition constant (Ki).
For instance, studies on thiazolidinone derivatives as mushroom tyrosinase inhibitors have identified potent compounds with IC50 values in the low micromolar range. researchgate.net Kinetic analysis of the most potent derivative revealed it to be a non-competitive inhibitor with a Ki value of 1.5 µM. researchgate.net Non-competitive inhibition implies that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site, thereby reducing the enzyme's maximal velocity (Vmax) without affecting the substrate's binding affinity (Km). researchgate.netyoutube.com
In another study, aralkylated 2-aminothiazole-ethyltriazole hybrids were also found to be potent, non-competitive inhibitors of tyrosinase, with one compound exhibiting a Ki value as low as 0.0057 µM. nih.gov In contrast, studies using kojic acid as a reference inhibitor for tyrosinase confirmed its action as a competitive inhibitor , where the inhibitor competes with the substrate for the active site. mdpi.com This is characterized by an increase in the apparent Km with no change in Vmax. youtube.commdpi.com
Molecular docking simulations are frequently used to complement kinetic data, providing a model of the binding mode. These studies have shown that thiazole inhibitors can form key interactions with amino acid residues in the active site of their target enzymes. For tyrosinase, interactions often involve coordination with the copper ions in the active site or hydrogen bonding with histidine and other residues. researchgate.net
Table 2: Enzyme Inhibition by Thiazole Derivatives
| Compound Class | Target Enzyme | Inhibition Type | IC50 / Ki Value | Reference |
|---|---|---|---|---|
| Methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates | Mushroom Tyrosinase | Non-competitive | IC50: 3.17 µM, Ki: 1.5 µM | researchgate.net |
| Aralkylated 2-aminothiazole-ethyltriazole hybrids | Tyrosinase | Non-competitive | Ki: 0.0057 µM | nih.gov |
| Kojic Acid (reference) | Tyrosinase | Competitive | IC50: 30 µM (at 20 µM substrate) | mdpi.com |
Understanding Receptor Agonism/Antagonism and Modulatory Effects
Thiazole derivatives can act as ligands for various receptors, exhibiting agonist, antagonist, or modulatory effects that contribute to their pharmacological profile.
As mentioned, the aryl hydrocarbon receptor (AhR) is a key target for some antitumor benzothiazoles. nih.govdntb.gov.ua The compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) requires a functional AhR signaling pathway to exert its cytotoxic effects. Its binding to AhR leads to the induction of metabolic enzymes like CYP1A1, which bioactivates the compound, causing DNA damage and subsequent cell cycle arrest. nih.govdntb.gov.ua
The thiazole ring is also present in well-known receptor antagonists. Famotidine and Nizatidine are histamine (B1213489) H2-receptor antagonists that feature a thiazole core. mdpi.com They block the action of histamine on parietal cells in the stomach, thereby reducing acid production and are used to treat peptic ulcers. mdpi.com
Furthermore, thiazole-based compounds can act as modulators of the P-glycoprotein (P-gp) transporter. nih.gov Rather than a simple agonist/antagonist interaction, these compounds can have complex effects on the protein's function. Some derivatives stimulate the basal ATPase activity of P-gp, while others act as inhibitors, indicating different modes of interaction within the large drug-binding pocket of the transporter. nih.gov This modulation can effectively reverse P-gp-mediated multidrug resistance in cancer cells. nih.gov
Metabolic Pathways and Biotransformation Studies
The metabolism of thiazole-containing drugs is crucial as it can lead to their activation, inactivation, or the formation of reactive, potentially toxic metabolites. Cytochrome P450 enzymes play a central role in these biotransformation processes. nih.gov
The biotransformation of the thiazole ring can proceed through several pathways. Quantum chemical studies suggest that epoxidation of the C4=C5 double bond of the thiazole ring is a highly favorable metabolic pathway, requiring a lower energy barrier compared to other oxidations. nih.gov This can lead to the formation of reactive epoxide metabolites.
Other potential metabolic reactions include S-oxidation and N-oxidation. nih.gov The metabolism of the antiretroviral drug Ritonavir, which contains two thiazole rings, results in several metabolites. nih.gov One of these, metabolite M10, is a carbamate (B1207046) derivative indicating complex biotransformations of the parent molecule. nih.gov While widespread scission (cleavage) of the thiazole ring is not commonly reported as a primary metabolic step for many drugs, the formation of highly reactive intermediates can lead to covalent binding with cellular macromolecules, forming metabolic intermediate complexes (MICs). nih.gov
Cytochrome P450 (CYP) enzymes are the primary drivers of the oxidative metabolism of thiazole-containing compounds. nih.gov
CYP1A1 and CYP1B1: These enzymes are particularly important in the bioactivation of certain antitumor benzothiazoles. nih.govdntb.gov.ua For example, the anticancer activity of 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) and its fluorinated analogue 5F 203 is dependent on their metabolism by CYP1A1, which is induced via the AhR pathway. nih.govdntb.gov.ua
CYP3A4: As the most abundant CYP enzyme in the human liver, CYP3A4 is involved in the metabolism of a vast number of drugs, including many with a thiazole moiety. researchgate.net Some thiazole derivatives can also act as mechanism-based inactivators of CYP3A4, where a metabolite formed by the enzyme binds covalently to it, leading to its irreversible inhibition. researchgate.net
The presence of an amino group on the thiazole ring, as in 2-aminothiazole derivatives, can facilitate the metabolic pathways, lowering the energy barrier for reactions like epoxidation and increasing the likelihood of forming reactive metabolites. nih.gov
Table 3: CYP Enzyme Interactions with Thiazole Derivatives
| CYP Enzyme | Role in Metabolism | Example Compound Class | Reference |
|---|---|---|---|
| CYP1A1 | Bioactivation to cytotoxic agent | 2-(4-amino-3-methylphenyl)benzothiazoles | nih.gov, dntb.gov.ua |
| CYP1B1 | Bioactivation to cytotoxic agent | 2-(4-amino-3-methylphenyl)benzothiazoles | nih.gov |
| CYP3A4 | General metabolism, target for inactivation | Various thiazole drugs | researchgate.net |
Implications of Reactive Metabolite Formation
While specific metabolic studies on Methyl-thiazol-5-ylmethyl-amine are not extensively available in public literature, the implications of reactive metabolite formation can be inferred from the well-documented bioactivation of the thiazole ring, a core structural feature of the compound. The metabolic transformation of thiazole-containing compounds is a significant area of study in medicinal chemistry due to the potential for generating chemically reactive species. nih.govnih.gov
The bioactivation of the thiazole moiety is primarily mediated by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net Research indicates that this process often involves the oxidation of the thiazole ring to form highly reactive, electrophilic intermediates. Quantum chemical studies have explored various potential biotransformation pathways, including epoxidation, S-oxidation, and N-oxidation. nih.govresearchgate.net Among these, epoxidation of the thiazole ring is often the most energetically favorable pathway, leading to the formation of a reactive epoxide. nih.govresearchgate.net This epoxide is highly electrophilic and can be a precursor to further downstream reactive species. nih.govresearchgate.net
The primary and most critical implication of forming these reactive metabolites is their ability to covalently bind to cellular macromolecules, such as proteins and DNA. nih.govtaylorfrancis.com This irreversible binding, also known as covalent adduct formation, can disrupt the normal function of these essential biological components. taylorfrancis.comnih.gov The electrophilic nature of the reactive metabolites makes them prone to attack by nucleophilic residues on proteins, with cysteine residues being a common target. nih.gov
The consequences of extensive covalent binding can be significant and may include:
Cellular Dysfunction and Stress: Modification of key cellular enzymes and structural proteins can impair their function, leading to cellular stress.
Glutathione (B108866) Depletion: Glutathione (GSH), a critical endogenous antioxidant, can be depleted as it acts as a trapping agent to detoxify reactive electrophiles. nih.govnih.gov Significant depletion of GSH can leave the cell vulnerable to oxidative stress.
Immune System Activation: Protein adducts can be recognized as foreign by the immune system, potentially triggering an immune response. This is a proposed mechanism for idiosyncratic adverse drug reactions (IADRs). researchgate.net
Hepatotoxicity: The liver, being the primary site of drug metabolism, has a high concentration of CYP enzymes and is particularly susceptible to injury from reactive metabolites. nih.govnih.gov The formation of reactive species is a widely accepted factor contributing to drug-induced liver injury (DILI). researchgate.netnih.gov
The potential for a thiazole-containing compound to form reactive metabolites is a critical consideration in drug development. In vitro assays are commonly employed to assess this liability. These often involve incubating the compound with liver microsomes, which are rich in CYP enzymes, and a trapping agent like glutathione. nih.govsygnaturediscovery.com The detection of glutathione adducts provides direct evidence of reactive metabolite formation. nih.govresearchgate.net
Table 1: Bioactivation of Thiazole-Containing Compounds and Associated Reactive Species This table summarizes general findings for the thiazole chemical class as specific data for this compound is not available.
| Metabolic Process | Enzymes Involved | Primary Reactive Metabolite | Downstream Species/Process | References |
|---|---|---|---|---|
| Ring Oxidation | Cytochrome P450 (e.g., CYP3A4, CYP2E1) | Thiazole Epoxide | Ring-opened thioamides, α-dicarbonyls | nih.gov, researchgate.net, researchgate.net |
| Sulfur Oxidation | Cytochrome P450 | Thiazole S-oxide | - | nih.gov, researchgate.net |
| Covalent Adduct Formation | - | (e.g., Epoxide, Thioamide) | Protein Adducts, DNA Adducts | nih.gov, taylorfrancis.com |
| Detoxification/Trapping | Glutathione S-transferases | - | Glutathione (GSH) Conjugates | nih.gov, nih.gov, sygnaturediscovery.com |
Table 2: Potential Downstream Implications of Reactive Metabolite Formation This table outlines the potential consequences based on studies of various reactive metabolites, including those derived from thiazoles.
| Implication | Mechanism | Potential Outcome | References |
|---|---|---|---|
| Covalent Binding | Electrophilic attack on nucleophilic sites of proteins (e.g., cysteine, lysine). | Altered protein function, enzyme inhibition, formation of neoantigens. | nih.gov, taylorfrancis.com, researchgate.net |
| Oxidative Stress | Depletion of cellular antioxidants, particularly glutathione (GSH). | Increased cellular damage from reactive oxygen species (ROS). | nih.gov, nih.gov |
| Hepatotoxicity | Direct cellular damage from reactive species and adducts; immune response against protein adducts in hepatocytes. | Drug-Induced Liver Injury (DILI), elevated liver enzymes. | researchgate.net, nih.gov, nih.gov |
| Idiosyncratic Adverse Drug Reactions (IADRs) | Hapten formation, where protein adducts are recognized by the immune system. | Unpredictable, non-dose-related toxicity such as skin rashes or severe liver injury. | nih.gov, researchgate.net |
Preclinical Research Models and in Vitro/in Vivo Evaluation
In Vitro Cell-Based Assays for Efficacy and Selectivity Profiling
In vitro assays are fundamental for the initial screening and characterization of thiazole (B1198619) compounds. They offer a controlled environment to determine a compound's biological effects on specific cell types and to elucidate its mechanism of action at a molecular level.
The choice of cell lines is dictated by the therapeutic area of interest. For thiazole derivatives, which have shown a broad spectrum of activity, a diverse panel of cancer, bacterial, and fungal cell lines has been employed in research.
Cancer Cell Lines: The anticancer potential of thiazole derivatives has been investigated against various human cancer cell lines. These include hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) lines. nih.govnih.gov Such studies help determine the cytotoxicity of the compounds and their selectivity towards cancerous cells over normal cells. nih.gov
Bacterial Strains: The antibacterial efficacy of this class of compounds is evaluated against a wide range of pathogenic bacteria. Commonly used strains include Gram-positive bacteria like Bacillus cereus, Staphylococcus aureus (including methicillin-resistant strains, MRSA), Listeria monocytogenes, Bacillus subtilis, and Staphylococcus epidermidis, as well as Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Enterobacter cloacae. nih.govnih.govnih.gov
Fungal Strains: To assess antifungal properties, thiazole derivatives are often tested against human fungal pathogens, with Candida albicans and Aspergillus niger being prominent examples. nih.govnih.gov
Several standardized assay methodologies are used to quantify the efficacy and selectivity of thiazole compounds in the selected cell lines.
MTT Colorimetric Assay: This assay is widely used to assess the cytotoxic effects of potential anticancer agents. It measures the metabolic activity of cells, which is indicative of cell viability. Thiazole-based stilbene (B7821643) analogs and other derivatives have been evaluated using the MTT assay against cell lines like HepG-2, HCT-116, and MCF-7 to determine their IC₅₀ values (the concentration that inhibits 50% of cell growth). nih.govnih.govacs.org
Microdilution Method: This is a standard technique in microbiology to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound. nih.govacs.org The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. This method has been applied to evaluate thiazole derivatives against various bacterial and fungal strains. nih.gov
Enzyme Inhibition Assays: To identify specific molecular targets, enzyme assays are crucial. For instance, derivatives of 5-methylthiazole (B1295346) have been evaluated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation. researchgate.net Similarly, other thiazole compounds have been tested as inhibitors of acetylcholinesterase (AChE) in the context of Alzheimer's disease research. acs.org
Table 1: In Vitro Assays and Cell Lines for Thiazole Derivatives
| Therapeutic Area | Assay Type | Example Cell Lines/Strains | Key Metrics |
|---|---|---|---|
| Oncology | MTT Assay | HepG-2, HCT-116, MCF-7 | IC₅₀ |
| Antibacterial | Microdilution | S. aureus, E. coli, P. aeruginosa, MRSA | MIC, MBC |
| Antifungal | Microdilution | C. albicans, A. niger | MIC |
| Anti-inflammatory | Enzyme Inhibition | - | IC₅₀ (for COX/LOX) |
In Vivo Animal Models for Efficacy, Pharmacodynamics, and Safety Assessment
For thiazole derivatives with anti-inflammatory potential, the carrageenan-induced paw edema model in rodents is a standard and widely used acute inflammation model. nih.govresearchgate.net In this model, an inflammatory agent (carrageenan) is injected into the paw of a mouse or rat, causing localized swelling. The efficacy of a test compound is measured by its ability to reduce this edema over time compared to a control group. Studies on 5-methylthiazole-thiazolidinone conjugates have utilized this model to demonstrate significant anti-inflammatory activity, with some compounds showing superior performance to the established non-steroidal anti-inflammatory drug (NSAID) indomethacin. researchgate.net Similarly, other thiazole derivatives have been shown to cause a significant decrease in edema in male Wistar rats. nih.gov These models are also used to study pharmacodynamic effects, such as the inhibition of inflammatory mediators like prostaglandins (B1171923) (PGE₂) and leukotrienes (LTB₄) in the inflamed tissue. nih.gov
Assessment of Pharmacokinetic Profiles in Preclinical Studies
Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for determining a compound's potential for oral bioavailability and for designing appropriate dosing regimens.
For many novel thiazole derivatives, initial pharmacokinetic properties are often predicted using in silico computational models before extensive experimental studies are undertaken. researchgate.netscientificelectronicarchives.orgnih.gov These computational tools, such as SwissADME and Qikprop, analyze a molecule's structure to predict its physicochemical properties and drug-likeness based on established criteria like Lipinski's "Rule of Five". researchgate.netnih.govnih.gov These predictions provide early insights into:
Oral Bioavailability: Predictions suggest that many thiazole compounds possess promising drug-like properties and are likely to have good oral bioavailability. scientificelectronicarchives.orgnih.gov
Absorption: Parameters such as the Total Polar Surface Area (TPSA) are calculated to estimate a compound's ability to permeate cell membranes, a key factor in absorption. tandfonline.com
While these in silico studies are valuable for screening candidates, they must be followed by experimental pharmacokinetic studies in animal models to provide definitive data on the compound's behavior.
In Vitro and In Vivo Toxicology and Safety Pharmacology
Toxicology studies are performed to identify potential adverse effects of a compound. This is a critical step to ensure a candidate molecule has an acceptable safety margin.
In Vitro Toxicology: Initial toxicity screening is often performed using non-cancerous cell lines to assess a compound's general cytotoxicity and its selectivity for the target (e.g., cancer cells) over healthy cells. Normal cell lines such as the Vero (monkey kidney epithelial) cell line or human embryonic kidney (HEK293T) cells are commonly used for this purpose. nih.govacs.org Low toxicity against these lines, coupled with high efficacy in disease-model cell lines, indicates a favorable selectivity profile.
In Vivo Safety: Safety pharmacology studies in animals are designed to detect adverse effects on major physiological systems. For thiazole derivatives investigated for anti-inflammatory purposes, gastric safety is a particular concern, as traditional NSAIDs are known to cause gastrointestinal damage. The safety of novel thiazole compounds has been assessed through histopathological examination of the stomach lining in rats following administration, with some derivatives showing an improved gastric safety profile compared to standard drugs. nih.gov General hazard identification for Methyl-thiazol-5-ylmethyl-amine indicates it is classified as a substance that causes severe skin burns and eye damage. nih.gov Related thiazole compounds are also noted as being harmful if swallowed, with the potential for serious health damage upon prolonged exposure. scientificelectronicarchives.org
Future Directions and Therapeutic Potential
Design and Synthesis of Novel Methyl-thiazol-5-ylmethyl-amine Derivatives with Enhanced Properties
The thiazole (B1198619) ring, a core component of this compound, is a versatile scaffold in medicinal chemistry, known for its presence in over 18 FDA-approved drugs. sciencescholar.usfabad.org.trnih.gov The synthesis of novel derivatives from this core structure is a key strategy for enhancing therapeutic properties. neliti.commonash.edu Researchers are actively exploring innovative synthetic methodologies to create a diverse library of these compounds. fabad.org.trspast.orgbohrium.com
One approach involves the strategic modification of substitution groups on the central thiazole ring. nih.gov For instance, a methyl substitution on the thiazole nitrogen has been shown to dramatically alter the compound's activity, reducing antiproliferation effects but enhancing its ability to inhibit cell migration. nih.gov The Hantzsch synthesis and its modifications remain a fundamental method for creating thiazole derivatives, often involving the reaction of α-halocarbonyl compounds with thioamides or thiourea (B124793). nih.govsci-hub.se Modern approaches, including microwave-assisted and ultrasound-assisted synthesis, offer more efficient and environmentally friendly routes to these derivatives. sci-hub.seresearchgate.net
The goal of these synthetic efforts is to produce derivatives with improved pharmacological profiles, including enhanced bioavailability, increased selectivity, and reduced toxicity. fabad.org.tr Structure-activity relationship (SAR) studies are crucial in this process, helping to identify the chemical features responsible for desired therapeutic effects. fabad.org.trmonash.edu For example, research has shown that the substituent at the 4-position of the thiazole ring can significantly impact a compound's activity, with lipophilic groups often yielding better results. nih.gov
Application in Targeted Drug Design and Rational Drug Development
The principles of targeted drug design and rational drug development are central to maximizing the therapeutic potential of this compound derivatives. monash.edu This involves identifying specific biological targets, such as enzymes or receptors, that are implicated in disease processes and then designing molecules that can interact with these targets with high specificity. asu.edunih.gov
The thiazole scaffold has proven to be a valuable tool in this endeavor. monash.edunih.gov Thiazole-containing compounds have been successfully developed as inhibitors of various biological targets, including enzyme-linked receptors on the cell membrane and components of the cell cycle like microtubules. asu.edunih.govnih.gov For instance, derivatives of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine have been identified as potent inhibitors of cyclin-dependent kinase 12 (CDK12), a promising target for the treatment of esophageal squamous cell carcinoma. nih.gov
Molecular docking and molecular dynamics simulations are powerful computational tools used in the rational design process. nih.gov These methods allow researchers to predict how a molecule will bind to its target, providing insights that can guide the design of more potent and selective inhibitors. nih.govacs.org This approach has been used to develop thiazole derivatives that act as dual DNA binders and dihydrofolate reductase (DHFR) inhibitors, demonstrating potential as anti-breast cancer agents. nih.gov
Exploration of Combination Therapies and Multi-Targeting Strategies with Thiazole Scaffolds
The complexity of many diseases, particularly cancer, often necessitates therapeutic approaches that go beyond a single target. researchgate.net Combination therapies, which involve the use of multiple drugs that act on different targets, and multi-targeting strategies, where a single molecule is designed to interact with multiple targets, are gaining prominence. researchgate.netfrontiersin.org The thiazole scaffold is well-suited for both of these approaches. monash.edufrontiersin.org
The strategy of molecular hybridization, which combines multiple bioactive fragments into a single molecule, has emerged as a promising approach in the development of novel cancer treatments. researchgate.net Thiazole-based derivatives have been designed as multi-targeted inhibitors with antiproliferative, antioxidant, and antibacterial properties. frontiersin.orgnih.gov For example, new thiazole-clubbed piperazine (B1678402) derivatives have been developed as multi-target agents for Alzheimer's disease, exhibiting inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and β-amyloid aggregation. nih.gov
The concurrent inhibition of multiple pathways, such as the EGFR and VEGFR-2 signaling pathways in cancer, can lead to synergistic therapeutic effects and potentially overcome drug resistance. frontiersin.orgnih.gov Researchers are actively exploring the development of thiazole-based derivatives that can simultaneously modulate multiple targets, offering a more comprehensive and effective treatment strategy. frontiersin.org
Strategies for Addressing Drug Resistance and Improving Therapeutic Selectivity
Drug resistance is a major challenge in the treatment of many diseases, including cancer and infectious diseases. nih.gov The development of new therapeutic agents that can overcome existing resistance mechanisms is a critical area of research. nih.gov Thiazole derivatives have shown promise in combating drug-resistant strains of bacteria and cancer cells. fabad.org.trnih.gov
One strategy to overcome resistance is the development of compounds that target novel biological pathways or have different mechanisms of action compared to existing drugs. nih.gov For example, thiazole derivatives have been synthesized to combat multidrug-resistant bacterial strains by targeting essential bacterial enzymes like DNA gyrase. fabad.org.trnih.gov In cancer therapy, thiazole-containing compounds that inhibit microtubule function or act as polymerase inhibitors can be effective against tumors that have developed resistance to other chemotherapeutic agents. asu.edunih.gov
Improving therapeutic selectivity is another key aspect of drug development, as it can help to minimize off-target effects and reduce toxicity. acs.org The rational design of thiazole derivatives, guided by SAR studies and computational modeling, can lead to compounds with greater selectivity for their intended targets. monash.eduacs.org For instance, modifications to the thiazole scaffold have led to derivatives with improved selectivity for parasitic targets compared to host cells. nih.gov
Expanding Therapeutic Applications beyond Current Research Focus
While much of the current research on this compound and its derivatives has focused on cancer and infectious diseases, the versatile nature of the thiazole scaffold suggests a much broader range of potential therapeutic applications. sciencescholar.usneliti.com
Researchers are exploring the use of these compounds in a variety of other disease areas, including:
Neurological Disorders: Thiazole derivatives are being investigated as potential treatments for Alzheimer's disease, with some compounds showing promising activity as acetylcholinesterase inhibitors. acs.orgnih.gov
Inflammatory Diseases: The anti-inflammatory properties of thiazole derivatives make them potential candidates for the treatment of various inflammatory conditions. sciencescholar.usneliti.com
Diabetes: Some thiazole-based compounds have shown potential as antidiabetic agents. fabad.org.trmdpi.com
Cardiovascular Diseases: The therapeutic potential of thiazole derivatives in cardiovascular diseases is also being explored. nih.gov
Agrochemicals: Beyond human health, Methyl-(2-methyl-thiazol-4-ylmethyl)amine is also used in the formulation of agrochemicals, contributing to the development of more effective and environmentally friendly pesticides and herbicides. chemimpex.com
The continued exploration of the chemical space around the this compound core is likely to uncover new derivatives with novel biological activities, further expanding the therapeutic potential of this remarkable class of compounds.
Q & A
Q. What are the standard synthetic methodologies for Methyl-thiazol-5-ylmethyl-amine, and how can reaction conditions be optimized for reproducibility?
this compound is typically synthesized via multi-step protocols involving cyclization, functionalization, and purification. For example:
- Cyclization : Thiazole ring formation can be achieved using α-haloketones and thiourea derivatives under reflux conditions in ethanol or acetic acid .
- Amine Functionalization : The methylamine group is introduced via nucleophilic substitution or reductive amination. highlights the reduction of methyl esters to alcohols, followed by amination .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .
Q. Key Optimization Factors :
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural insights do they provide?
- NMR Spectroscopy :
- IR Spectroscopy : Confirms functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-S absorption at ~650 cm⁻¹) .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolves 3D structure and hydrogen-bonding networks using programs like SHELX .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
Density Functional Theory (DFT) calculations are used to:
- Model electron distribution (e.g., nucleophilic/electrophilic sites on the thiazole ring) .
- Predict redox behavior and stability under varying pH (relevant for biological activity) .
- Simulate interaction with biological targets (e.g., enzyme active sites via molecular docking) .
Case Study : applied DFT to analyze vibrational spectra and charge transfer in thiadiazole-amine analogs, providing a framework for studying this compound .
Q. What strategies resolve contradictions in biological activity data for thiazole-amine derivatives, and how can these be applied to this compound?
Discrepancies in bioactivity often arise from:
- Solubility Differences : Use co-solvents (e.g., DMSO) or prodrug strategies to enhance bioavailability .
- Assay Variability : Standardize protocols (e.g., MIC assays for antimicrobial activity in ) .
- Structural Analog Analysis : Compare this compound with analogs (e.g., 5-(4-methoxyphenyl)isoxazol-3-amine in ) to identify critical pharmacophores .
Q. How do structural modifications on the thiazole ring influence the compound’s bioactivity and physicochemical properties?
- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Increase electrophilicity, enhancing interaction with cysteine residues in enzymes .
- Hydrophobic Substituents (e.g., tert-butyl): Improve membrane permeability (see ’s antitumor thiazol-2-amines) .
- Aromatic Extensions (e.g., benzodioxole): Augment π-π stacking with protein targets .
Q. SAR Table :
Methodological Guidance
Q. What experimental designs are recommended for evaluating this compound’s mechanism of action in anticancer studies?
- In Vitro Assays :
- Target Identification :
Q. How can researchers address challenges in crystallizing this compound for X-ray studies?
- Solvent Screening : Use mixed solvents (e.g., methanol/dichloromethane) for slow evaporation .
- Temperature Gradients : Gradual cooling from 40°C to 4°C to induce nucleation .
- Co-crystallization : Add co-formers (e.g., carboxylic acids) to stabilize lattice structures .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
